N,N-Dimethyl-2-phenylacetamide CAS number 18925-69-4
N,N-Dimethyl-2-phenylacetamide CAS number 18925-69-4
An In-depth Technical Guide to N,N-Dimethyl-2-phenylacetamide (CAS: 18925-69-4)
Authored by: Gemini, Senior Application Scientist
Abstract
N,N-Dimethyl-2-phenylacetamide, identified by CAS number 18925-69-4, is a versatile amide derivative that serves as a crucial intermediate and building block in diverse fields of chemical synthesis.[1] Its unique combination of a phenylacetyl moiety and a dimethylamino group imparts specific chemical properties, making it a valuable component in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive technical overview encompassing the synthesis, analytical characterization, applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and organic synthesis.
Core Chemical Identity and Physicochemical Properties
N,N-Dimethyl-2-phenylacetamide is an organic compound featuring a tertiary amide functional group.[2] The structure consists of a phenyl group attached to an acetyl group, which is in turn bonded to a dimethylamine moiety. This configuration is fundamental to its reactivity and utility as a synthetic intermediate.[1][2]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 18925-69-4 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO | [1][3][5] |
| Molecular Weight | 163.22 g/mol | [1][3][5] |
| IUPAC Name | N,N-dimethyl-2-phenylacetamide | [3] |
| Synonyms | Acetamide, N,N-dimethyl-2-phenyl-; N,N-Dimethylbenzeneacetamide | [2][3] |
| Appearance | White solid | [1][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[2] | [2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Mechanistic Rationale
The industrial and laboratory-scale synthesis of N,N-Dimethyl-2-phenylacetamide typically originates from phenylacetic acid.[6] The primary challenge in forming an amide bond directly from a carboxylic acid and a secondary amine is the unfavorable acid-base reaction that forms a stable ammonium carboxylate salt, which resists condensation. Therefore, a two-step approach involving the activation of the carboxylic acid is the most prevalent and reliable method.
Dominant Synthetic Pathway: Acyl Chloride Formation
The most common route involves the conversion of phenylacetic acid into a more reactive intermediate, phenylacetyl chloride, which readily undergoes nucleophilic acyl substitution with dimethylamine.[6]
Workflow: Synthesis via Phenylacetyl Chloride Intermediate
Caption: General workflow for the synthesis of N,N-Dimethyl-2-phenylacetamide.
Causality of Experimental Choice: Phenylacetic acid's carboxyl group is not sufficiently electrophilic to be attacked by dimethylamine directly. Conversion to phenylacetyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating the nucleophilic addition-elimination mechanism that is characteristic of acyl chloride reactions.[7][8] This two-step process ensures high conversion and yield, making it a robust and trustworthy protocol.[6]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of N,N-Dimethyl-2-phenylacetamide.
Step 1: Synthesis of Phenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), place phenylacetic acid (1 mole equivalent).
-
Add thionyl chloride (SOCl₂) (1.5 mole equivalents) dropwise at room temperature. An inert solvent like toluene may be used.
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the evolution of HCl and SO₂ gas ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude phenylacetyl chloride is then purified by fractional distillation under vacuum.
Step 2: Synthesis of N,N-Dimethyl-2-phenylacetamide
-
Prepare a solution of dimethylamine (2.2 mole equivalents) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
-
Slowly add the freshly distilled phenylacetyl chloride (1 mole equivalent) to the cooled dimethylamine solution with vigorous stirring. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture will contain the product and dimethylammonium chloride precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate sequentially with dilute aqueous HCl, dilute aqueous NaOH, and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude N,N-Dimethyl-2-phenylacetamide.
-
The final product can be further purified by recrystallization or chromatography if necessary.
Analytical Characterization and Quality Control
A multi-technique analytical approach is essential to verify the identity, structure, and purity of the synthesized N,N-Dimethyl-2-phenylacetamide. This constitutes a self-validating system where the synthesis protocol is confirmed by rigorous characterization of the final product.
Workflow: Spectroscopic Analysis
Caption: A typical analytical workflow for compound verification.[10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Data Features |
| ¹H NMR | - ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. - ~3.6 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and phenyl groups. - ~2.9-3.0 ppm (two singlets, 6H total): Two distinct singlets for the N-methyl protons (-N(CH₃)₂) due to restricted rotation around the amide C-N bond. |
| ¹³C NMR | - ~172 ppm: Carbonyl carbon (C=O). - ~126-135 ppm: Aromatic carbons. - ~42 ppm: Methylene carbon (-CH₂-). - ~35-38 ppm: N-methyl carbons (-N(CH₃)₂). |
| IR (Infrared) | - ~1645 cm⁻¹: Strong C=O stretch of the tertiary amide. - ~3030-3100 cm⁻¹: Aromatic C-H stretches. - ~2800-3000 cm⁻¹: Aliphatic C-H stretches. |
| MS (Mass Spec) | - [M]+ at m/z = 163.22: Molecular ion peak corresponding to the molecular weight. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Industrial and Research Applications
The utility of N,N-Dimethyl-2-phenylacetamide is broad, stemming from its role as a stable and reliable synthetic intermediate.[1]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory drugs.[1][6] Its stability and solubility characteristics can enhance the efficacy of drug delivery systems.[1]
-
Organic Synthesis: The compound is frequently used as a building block for more complex molecules.[1] The methylene protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, although yields may vary.[6]
-
Agrochemicals: It is explored as a potential agent in the formulation of pesticides and herbicides due to its ability to improve the efficacy and stability of these products.[1]
-
Neuroscience Research: The compound is studied for its potential effects on neurotransmitter systems, contributing to the understanding of neurological conditions.[1]
-
Cosmetic Formulations: In some cosmetic products, it can function as a stabilizer or emulsifier, improving product texture and performance.[1]
Safety, Handling, and Storage
Proper handling of N,N-Dimethyl-2-phenylacetamide is crucial to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).
GHS Hazard Information:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3]
-
H319: Causes serious eye irritation (Eye irritation, Category 2).[3]
Recommended Safety Protocols:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[11] The recommended storage temperature is between 0-8 °C.[1]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[3][11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
N,N-Dimethyl-2-phenylacetamide is a compound of significant value in both academic research and industrial manufacturing. Its straightforward and high-yielding synthesis, combined with its utility as a precursor for a wide range of more complex molecules, cements its importance in modern organic chemistry. A thorough understanding of its synthesis, analytical profile, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in scientific and developmental endeavors.
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